molecular formula C20H24N4S B14564767 N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine CAS No. 61785-13-5

N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14564767
CAS No.: 61785-13-5
M. Wt: 352.5 g/mol
InChI Key: LFMQXXWJXGFJSI-UHFFFAOYSA-N
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Description

N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two phenylpropyl groups attached to the nitrogen atoms at positions 2 and 5 of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by alkylation with phenylpropyl halides. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~5~-Bis(phenylmethyl)-1,3,4-thiadiazole-2,5-diamine
  • N~2~,N~5~-Bis(phenylethyl)-1,3,4-thiadiazole-2,5-diamine

Uniqueness

N~2~,N~5~-Bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the phenylpropyl groups, which may confer specific chemical and biological properties not observed in similar compounds. These properties could include differences in solubility, reactivity, and biological activity.

Properties

CAS No.

61785-13-5

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

2-N,5-N-bis(3-phenylpropyl)-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C20H24N4S/c1-3-9-17(10-4-1)13-7-15-21-19-23-24-20(25-19)22-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24)

InChI Key

LFMQXXWJXGFJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NN=C(S2)NCCCC3=CC=CC=C3

Origin of Product

United States

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